N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide
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Overview
Description
“Compound X” , is a heterocyclic organic compound. Its chemical structure consists of an imidazo[1,2-a]pyridine core fused with a furan ring, and it bears a carboxamide functional group at the furan-2 position. Let’s explore its synthesis, properties, and applications.
Preparation Methods
Synthetic Routes:: A simple and effective method for synthesizing this compound involves a multicomponent condensation . Here’s how it works:
Starting Materials: 2-aminopyridines, arylglyoxals, and Meldrum’s acid.
Reaction Steps:
Advantages: This approach provides high yields and simplifies the synthetic process compared to multistep methods.
Industrial Production:: While specific industrial methods are proprietary, the multicomponent condensation can be adapted for large-scale production.
Chemical Reactions Analysis
Reactivity::
Oxidation: Compound X can undergo oxidation reactions.
Reduction: It is reducible under appropriate conditions.
Substitution: Substituent modifications are feasible.
Oxidation: Oxidizing agents like KMnO4 or PCC.
Reduction: Reducing agents such as NaBH4 or LiAlH4.
Substitution: Various nucleophiles (e.g., amines, alkoxides).
- Oxidation: Oxidized derivatives.
- Reduction: Reduced forms.
- Substitution: Substituted analogs.
Scientific Research Applications
Compound X finds applications in:
Medicine: It exhibits a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects.
Cancer Research: Some studies explore its potential in cancer treatment.
Neuroscience: Related derivatives (e.g., zolpidem) impact brain function by modulating γ-aminobutyric acid receptors.
Mechanism of Action
The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Compound X stands out due to its unique imidazo[1,2-a]pyridine-furan scaffold. Similar compounds include zolpidem and alpidem, both used in treating insomnia and brain disorders .
Properties
Molecular Formula |
C19H15N3O2 |
---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C19H15N3O2/c1-13-7-5-11-22-17(13)20-16(14-8-3-2-4-9-14)18(22)21-19(23)15-10-6-12-24-15/h2-12H,1H3,(H,21,23) |
InChI Key |
IZEDPPJCBYYAMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2NC(=O)C3=CC=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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